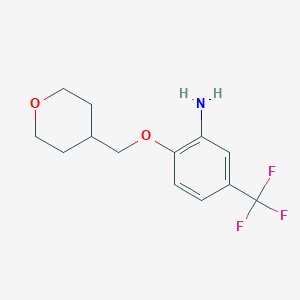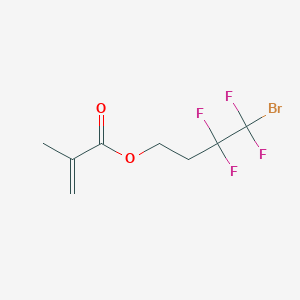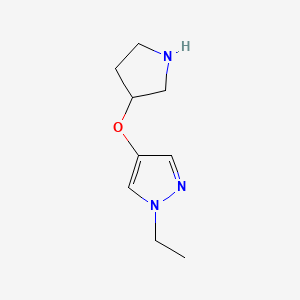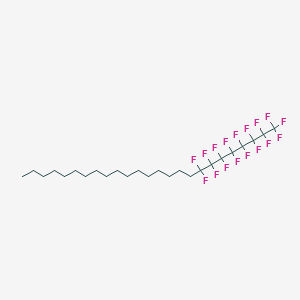
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one is an organic compound that belongs to the class of chalcones. Chalcones are α, β-unsaturated carbonyl compounds that possess a carbonyl group (C=O) and a conjugated double bond (C=C). This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one can be achieved through various methods. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of 3-chloro-4-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. For example, the use of microwave irradiation and solid-phase catalysts such as FeCl3/Bentonite has been reported to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism . The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cell damage and death .
Comparison with Similar Compounds
Similar Compounds
- 3-(3’-Chloro-4’-nitrophenyl)-2-phenoxy-3,4-dihydro-2H-1,3,2λ5-benzoxazaphosphinin-2-one
- 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles
Uniqueness
2-(3-Chloro-4-nitrophenyl)-1-phenylethan-1-one is unique due to its specific combination of chloro and nitro substituents on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H10ClNO3 |
|---|---|
Molecular Weight |
275.68 g/mol |
IUPAC Name |
2-(3-chloro-4-nitrophenyl)-1-phenylethanone |
InChI |
InChI=1S/C14H10ClNO3/c15-12-8-10(6-7-13(12)16(18)19)9-14(17)11-4-2-1-3-5-11/h1-8H,9H2 |
InChI Key |
XTBMNVUXLHWQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)


![1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B12081316.png)



![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)





